molecular formula C19H17NO B5757429 (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone

(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone

Cat. No. B5757429
M. Wt: 275.3 g/mol
InChI Key: RWMHJNBFINDOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone, also known as BMK, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. BMK is a synthetic intermediate used in the production of various pharmaceuticals, including the antiviral drug efavirenz.

Mechanism of Action

The exact mechanism of action of (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone is not fully understood, but studies have suggested that it may act by modulating various signaling pathways in cells. (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has been shown to inhibit the replication of HIV-1 and other viruses by blocking the reverse transcriptase enzyme, which is essential for viral replication. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have demonstrated that (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In animal models, (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has been shown to improve cognitive function and reduce anxiety-like behavior.

Advantages and Limitations for Lab Experiments

(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has several advantages as a research tool, including its high purity and stability, ease of synthesis, and versatility as a building block for the synthesis of other compounds. However, (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone also has some limitations, including its potential toxicity and lack of selectivity for specific targets. Careful dose-response studies and toxicity assessments are essential when using (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone in lab experiments.

Future Directions

There are several future directions for research on (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone, including the development of new drugs based on its structure and the investigation of its potential applications in materials science and catalysis. (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone derivatives with improved selectivity and potency for specific targets could be developed through structure-activity relationship studies. Additionally, (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone-based materials with unique properties, such as self-healing and shape-memory, could be synthesized for various applications. Overall, (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone is a promising compound with significant potential for various scientific research applications.

Synthesis Methods

(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone can be synthesized through a multistep process involving the condensation of indole-3-acetic acid with benzyl chloride, followed by reduction with lithium aluminum hydride and cyclopropanation with ethyl diazoacetate. This method has been extensively studied, and the yield and purity of (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone can be optimized through modifications of the reaction conditions and reagents.

Scientific Research Applications

(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties, making it a promising candidate for the development of new drugs. (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has also been used as a building block for the synthesis of various compounds with potential biological activities, including anti-inflammatory, antifungal, and antitumor agents.

properties

IUPAC Name

(1-benzylindol-3-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c21-19(15-10-11-15)17-13-20(12-14-6-2-1-3-7-14)18-9-5-4-8-16(17)18/h1-9,13,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMHJNBFINDOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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